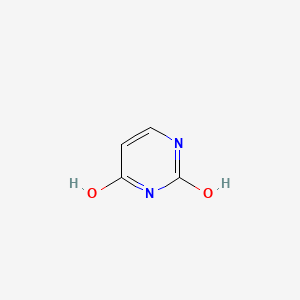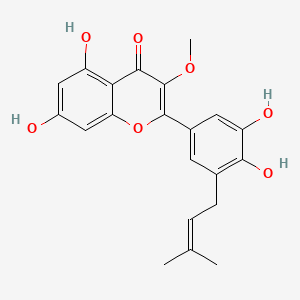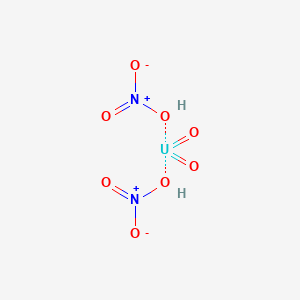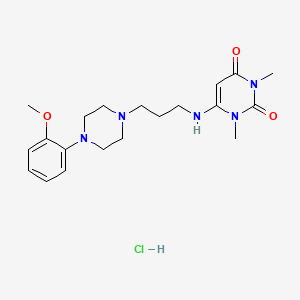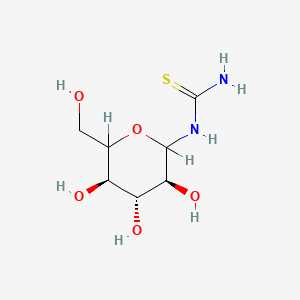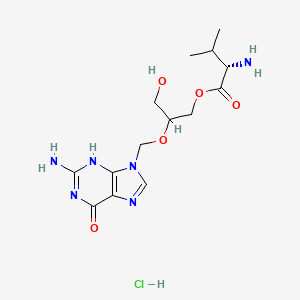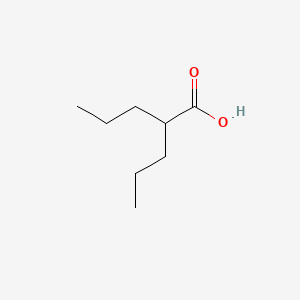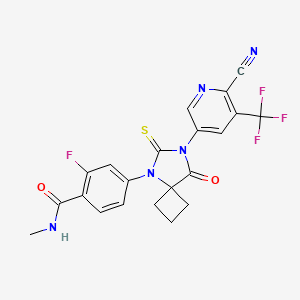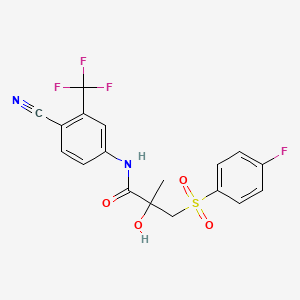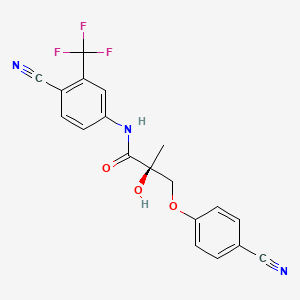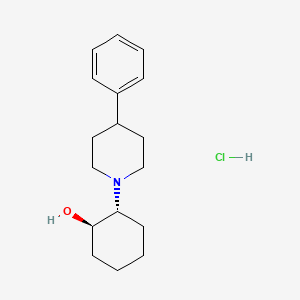
Chlorhydrate de vésamicol
Vue d'ensemble
Description
La batrachotoxine est un alcaloïde stéroïdien extrêmement puissant, cardiotoxique et neurotoxique que l'on trouve dans certaines espèces de coléoptères, d'oiseaux et de grenouilles. Son nom vient du mot grec « βάτραχος » (bátrachos), qui signifie « grenouille » . Ce composé est connu pour sa haute toxicité, avec une DL50 chez la souris dans la fourchette des microgrammes à un seul chiffre . C'est l'une des toxines les plus mortelles connues et elle a été utilisée par les populations indigènes d'Amérique du Sud pour empoisonner les fléchettes .
Applications De Recherche Scientifique
Batrachotoxin is widely used in scientific research due to its ability to specifically stabilize voltage-gated sodium channels in an active, open form . This property makes it a valuable tool for studying ion transport and the dynamic nature of sodium channels . In addition to its use in chemistry and biology, batrachotoxin has applications in medicine for understanding cardiac and neural functions .
Mécanisme D'action
Target of Action
Vesamicol hydrochloride primarily targets the Vesicular Acetylcholine Transporter (VAChT) . VAChT is an intracellular transporter responsible for carrying newly synthesized acetylcholine (ACh) into secretory vesicles in the presynaptic nerve terminal .
Mode of Action
Vesamicol hydrochloride acts by inhibiting acetylcholine uptake into synaptic vesicles, thereby reducing its release . It causes a non-competitive and reversible block of the intracellular transporter VAChT . This blockage leads to a decrease in acetylcholine release as the transport process, which is driven by a proton gradient between cell organelles and the cytoplasm, is disrupted .
Biochemical Pathways
The primary biochemical pathway affected by Vesamicol hydrochloride is the cholinergic pathway. By blocking the VAChT, Vesamicol hydrochloride disrupts the normal functioning of this pathway. The disruption leads to a decrease in the apparent activity of cholinergic neurons . This is because the blockage of acetylcholine loading leads to empty vesicles fusing with neuron membranes, decreasing ACh release .
Result of Action
The primary molecular effect of Vesamicol hydrochloride’s action is the reduction of acetylcholine release from presynaptic nerve terminals . This results in a decrease in the activity of cholinergic neurons . On a cellular level, this can lead to changes in neuronal communication and potentially impact various physiological processes that rely on cholinergic signaling.
Action Environment
The action, efficacy, and stability of Vesamicol hydrochloride can be influenced by various environmental factors. For instance, the pH level of the environment can affect the proton gradient that drives the transport process of VAChT . .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Vesamicol hydrochloride plays a significant role in biochemical reactions, particularly those involving acetylcholine. It interacts with the vesicular acetylcholine transporter (VAChT), a protein responsible for carrying newly synthesized ACh into secretory vesicles in the presynaptic nerve terminal . The interaction between Vesamicol hydrochloride and VAChT is non-competitive and reversible .
Cellular Effects
Vesamicol hydrochloride affects various types of cells and cellular processes. By inhibiting the uptake of ACh into synaptic vesicles, it reduces the release of ACh, thereby influencing cell function . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Vesamicol hydrochloride involves its binding to the intracellular transporter VAChT. This binding blocks the transport process, which is driven by a proton gradient between cell organelles and the cytoplasm . As a result, acetylcholine loading is blocked, leading to empty vesicles fusing with neuron membranes and a decrease in ACh release .
Temporal Effects in Laboratory Settings
The effects of Vesamicol hydrochloride change over time in laboratory settings. For instance, in male Wistar rats, the levels of cytosolic acetylcholine (ACh) increased in all regions of the brain, while those of vesicular ACh decreased in all regions except for the striatum .
Dosage Effects in Animal Models
The effects of Vesamicol hydrochloride vary with different dosages in animal models. For example, in male Wistar rats, a dosage of 3 mg/kg of Vesamicol hydrochloride increased the levels of cytosolic acetylcholine in all regions of the brain .
Metabolic Pathways
Vesamicol hydrochloride is involved in the metabolic pathway of acetylcholine. It interacts with the vesicular acetylcholine transporter (VAChT), which is responsible for carrying newly synthesized ACh into secretory vesicles in the presynaptic nerve terminal .
Transport and Distribution
Vesamicol hydrochloride is transported and distributed within cells and tissues through its interaction with the vesicular acetylcholine transporter (VAChT) . This interaction influences the localization and accumulation of Vesamicol hydrochloride.
Subcellular Localization
Vesamicol hydrochloride is localized in the presynaptic nerve terminal, where it interacts with the vesicular acetylcholine transporter (VAChT) to inhibit the uptake of acetylcholine into synaptic vesicles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse totale de la batrachotoxine est extrêmement complexe en raison de sa structure complexe, qui comprend un carbocycle à 6/6/6/5 membres avec deux doubles liaisons, un azote et cinq fonctions oxygénées . Une voie de synthèse remarquable implique une réaction de couplage photorédox suivie d'une désymétrisation locale . Une autre approche par Du Bois et ses collaborateurs a utilisé une réaction en cascade radicalaire pour réaliser la synthèse en 24 étapes .
Méthodes de production industrielle : En raison de la complexité et de la forte toxicité de la batrachotoxine, la production industrielle n'est pas envisageable. Le composé est généralement isolé à partir de sources naturelles, telles que la peau des grenouilles venimeuses .
Analyse Des Réactions Chimiques
Types de réactions : La batrachotoxine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le niveau d'oxydation élevé du composé en fait une cible difficile pour les chimistes synthétiques .
Réactifs et conditions courants :
Oxydation : La réaction d'ène avec de l'oxygène singulet est utilisée pour introduire des groupes hydroxyle.
Réduction : L'amination réductrice et l'acylation sont utilisées pour construire des groupes fonctionnels spécifiques.
Substitution : Des stratégies convergentes basées sur des radicaux sont utilisées pour former le système cyclique complexe.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent la batrachotoxinine A et d'autres analogues de la batrachotoxine .
4. Applications de la recherche scientifique
La batrachotoxine est largement utilisée dans la recherche scientifique en raison de sa capacité à stabiliser spécifiquement les canaux sodiques voltage-dépendants sous une forme active et ouverte . Cette propriété en fait un outil précieux pour étudier le transport des ions et la nature dynamique des canaux sodiques . Outre son utilisation en chimie et en biologie, la batrachotoxine a des applications en médecine pour comprendre les fonctions cardiaques et neuronales .
5. Mécanisme d'action
La batrachotoxine exerce ses effets en se liant de manière irréversible aux canaux sodiques, provoquant un changement conformationnel qui oblige les canaux à rester ouverts . Cette action empêche les canaux de se fermer, ce qui conduit à un afflux continu de sodium, entraînant une paralysie et la mort . Les cibles moléculaires comprennent les canaux sodiques voltage-dépendants dans les cellules nerveuses et musculaires .
Composés similaires :
- Isobatrachotoxine
- Pseudobatrachotoxine
- Batrachotoxinine A
Comparaison : La batrachotoxine est unique en raison de sa forte toxicité et de son action spécifique sur les canaux sodiques . Bien que des composés similaires comme l'isobatrachotoxine et la pseudobatrachotoxine présentent des similitudes structurales, ils diffèrent en termes de puissance et d'effets biologiques spécifiques . La batrachotoxinine A, par exemple, est moins puissante mais peut être convertie en batrachotoxine ou en d'autres analogues à diverses fins de recherche .
Comparaison Avec Des Composés Similaires
- Isobatrachotoxin
- Pseudobatrachotoxin
- Batrachotoxinin A
Comparison: Batrachotoxin is unique due to its high toxicity and specific action on sodium channels . While similar compounds like isobatrachotoxin and pseudobatrachotoxin share structural similarities, they differ in potency and specific biological effects . Batrachotoxinin A, for example, is less potent but can be converted to batrachotoxin or other analogs for various research purposes .
Propriétés
Numéro CAS |
120447-62-3 |
|---|---|
Formule moléculaire |
C17H26ClNO |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H/t16-,17-;/m1./s1 |
Clé InChI |
XJNUHVMJVWOYCW-GBNZRNLASA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |
SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |
SMILES canonique |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
22232-64-0 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(4-phenyl-1-piperidinyl)cyclohexanol 2-(4-phenylpiperidino)cyclohexanol AH 5183 AH-5183 methylvesamicol vesamicol vesamicol hydrochloride vesamicol hydrochloride, (+,-)- vesamicol, (+,-)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


